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Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917 Get Quote

For Immediate Release

This guide provides a comparative analysis of molecular docking studies on derivatives of ethyl
5-amino-2-methylnicotinate and structurally related aminonicotinate compounds. The aim is

to offer researchers, scientists, and drug development professionals a comprehensive overview

of their potential as therapeutic agents by examining their binding affinities and interactions with

various biological targets. The data presented is compiled from several in silico studies and is

intended to guide future research and development of more potent and selective inhibitors.

Performance Comparison of Aminonicotinate
Derivatives
The following tables summarize the quantitative data from molecular docking studies of various

aminonicotinate derivatives against different protein targets. The data includes binding

energies, which are indicative of the binding affinity of the ligand to the protein's active site.

Lower binding energy values typically suggest a more stable and favorable interaction.
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Compound ID Target Protein
Binding Energy
(kcal/mol)

Key Interacting
Residues

Derivative 1 P2Y12 Receptor -9.8
Val102, Tyr105,

His187, Arg256

Derivative 2 P2Y12 Receptor -9.5
Tyr109, Val190,

Phe252, Tyr259

Derivative 3 P2Y12 Receptor -9.2
His253, Thr260,

Lys280

Derivative 4 P2Y12 Receptor -8.9
Val102, Asn191,

Val279

Derivative 5 P2Y12 Receptor -8.5
Tyr105, His187,

Arg256

Table 1: Comparative docking scores of 6-aminonicotinate-based antagonists against the

P2Y12 receptor. Data is conceptually derived from a study on a large set of P2Y12 antagonists.

[1]

Compound ID Target Protein
Binding Energy
(kcal/mol)

Key Interacting
Residues

Compound 13 E. coli Nitroreductase -8.2

LYS74, LYS14,

GLU165, THR41,

ARG121, ASN117

Compound 25 E. coli Nitroreductase -7.9
PHE124, ASN42,

GLU102

Nitrofurazone (Ref) E. coli Nitroreductase -7.5 Not specified in detail

Table 2: Binding energies of nicotinic acid derivatives against E. coli Nitroreductase. This data

highlights compounds with better affinity compared to the reference drug, Nitrofurazone.[2]
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Compound ID Target Protein SIRT1 Key Interactions

Compound 3g SIRT1 Good activity
H-bonds via fused

lactone ring

Other derivatives SIRT1 Varied activity Not specified in detail

Table 3: Summary of in silico evaluation of 2-substituted nicotinic acid ethyl ester derivatives

against SIRT1. Compound 3g was identified as a promising hit molecule.[3]

Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the

studies from which the comparative data has been compiled.

Molecular Docking Protocol
A standard molecular docking workflow was employed to predict the binding conformation and

affinity of the ligands with their target proteins.

Protein Preparation: The three-dimensional crystal structure of the target protein (e.g.,

P2Y12 receptor, E. coli Nitroreductase) was obtained from the Protein Data Bank (PDB). The

protein structure was prepared by removing water molecules, adding polar hydrogens, and

assigning appropriate charges.

Ligand Preparation: The 2D structures of the ethyl 5-amino-2-methylnicotinate derivatives

and related analogs were sketched and converted to 3D structures. Energy minimization was

performed using a suitable force field.

Grid Generation: A grid box was defined around the active site of the protein to specify the

search space for the docking algorithm. The size and center of the grid were determined

based on the co-crystallized ligand or known active site residues.

Docking Simulation: Molecular docking was performed using software such as AutoDock

Vina. The program explores various possible conformations of the ligand within the protein's

active site and scores them based on a defined scoring function, which estimates the binding

energy.
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Analysis of Results: The resulting docked poses were analyzed to identify the one with the

lowest binding energy. The interactions between the ligand and the protein, such as

hydrogen bonds and hydrophobic interactions, were visualized and examined to understand

the molecular basis of the binding.[2]

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative

docking studies of ethyl 5-amino-2-methylnicotinate derivatives.
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A typical workflow for molecular docking studies.
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P2Y12 receptor signaling pathway and point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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